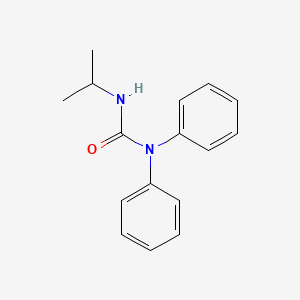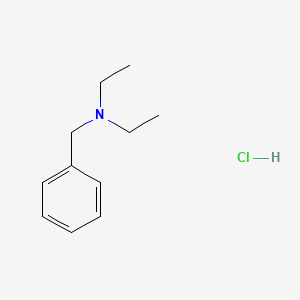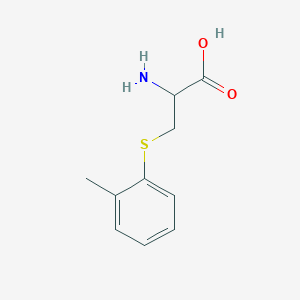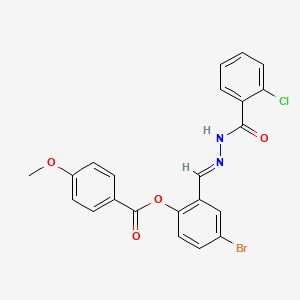
Benzoxazole, 2-heptyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptyl-1,3-benzoxazole: is a chemical compound with the molecular formula C₁₄H₁₉NO . It belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The “2-heptyl” substituent indicates that a heptyl (7-carbon) group is attached to the nitrogen atom of the oxazole ring. This compound exhibits interesting properties and has applications in various fields.
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for the preparation of 2-heptyl-1,3-benzoxazole. One common method involves the condensation of 2-aminophenol with heptanal (heptanaldehyde) under acidic conditions. The reaction proceeds through cyclization, resulting in the formation of the benzoxazole ring.
Reaction Conditions::Starting Materials: 2-aminophenol, heptanal
Catalyst: Acidic conditions (e.g., sulfuric acid)
Temperature: Typically reflux conditions
Major Product: 2-heptyl-1,3-benzoxazole
Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic route, optimization of reaction conditions, and purification steps. specific industrial processes for this compound are not widely documented.
Analyse Des Réactions Chimiques
Reactivity:: 2-Heptyl-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: Oxidation of the heptyl group or the benzoxazole ring.
Reduction: Reduction of the oxazole ring or other functional groups.
Substitution: Substitution reactions at the benzoxazole ring or the heptyl group.
Oxidation: Oxidizing agents (e.g., KMnO₄, CrO₃, or H₂O₂)
Reduction: Reducing agents (e.g., NaBH₄, LiAlH₄)
Substitution: Various nucleophiles (e.g., alkyl halides, amines)
Major Products:: The specific products formed depend on the reaction conditions and the substituents present. Oxidation may lead to the formation of corresponding oxazole derivatives, while reduction could yield partially saturated compounds.
Applications De Recherche Scientifique
2-Heptyl-1,3-benzoxazole finds applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential bioactive properties, although further studies are needed.
Medicine: Investigated for its antimicrobial and antifungal activities
Industry: Limited industrial applications due to its specialized nature.
Mécanisme D'action
The exact mechanism by which 2-heptyl-1,3-benzoxazole exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
2-Heptyl-1,3-benzoxazole stands out due to its unique heptyl substituent. Similar compounds include other benzoxazoles, such as 2-ethylbenzoxazole and 2-propylbenzoxazole.
Propriétés
Numéro CAS |
6797-17-7 |
|---|---|
Formule moléculaire |
C14H19NO |
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
2-heptyl-1,3-benzoxazole |
InChI |
InChI=1S/C14H19NO/c1-2-3-4-5-6-11-14-15-12-9-7-8-10-13(12)16-14/h7-10H,2-6,11H2,1H3 |
Clé InChI |
PXUGHSBJSXMHAB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=NC2=CC=CC=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12009955.png)
![[1-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12009963.png)

![1H-Benzimidazole, 2-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-](/img/structure/B12009985.png)

![Benzyl 2-(3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12009993.png)
![N-(2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethyl)butanamide](/img/structure/B12009996.png)

![2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B12010010.png)
![2-{[3-Cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12010021.png)
